molecular formula C14H22O3S B13343777 4-Octylbenzenesulfonic acid CAS No. 17012-98-5

4-Octylbenzenesulfonic acid

Cat. No.: B13343777
CAS No.: 17012-98-5
M. Wt: 270.39 g/mol
InChI Key: MSOTUIWEAQEETA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Alkylbenzenesulfonate Research

The history of surfactants began with soap, used as early as 2800 BC. scholarsresearchlibrary.com The first synthetic surfactants emerged to overcome the limitations of soap, such as its precipitation in hard water. sanhe-daily.com During World War I, Germany developed alkyl naphthalene sulfonates to save fats and oils. sanhe-daily.com A significant advancement occurred in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These were produced by alkylating benzene (B151609) with propylene (B89431) tetramer and subsequent sulfonation. wikipedia.org

After World War II, BAS saw widespread use in household detergents due to its excellent cleaning properties and tolerance for hard water. wikipedia.org However, by the 1960s, significant environmental problems arose. The highly branched structure of BAS made it resistant to biodegradation, leading to persistent foam in rivers, lakes, and sewage treatment plants. wikipedia.org This environmental concern drove the chemical industry to develop a more eco-friendly alternative. The result was the introduction of linear alkylbenzene sulfonates (LAS), which have a straight alkyl chain instead of a branched one. scholarsresearchlibrary.com This linear structure makes them much more susceptible to microbial degradation. scholarsresearchlibrary.com 4-Octylbenzenesulfonic acid is an example of a linear alkylbenzenesulfonic acid. The global shift from BAS to the more biodegradable LAS in most detergent products was largely complete by the end of the 1960s. wikipedia.org

Significance of this compound in Contemporary Chemical Science

This compound, and more commonly its sodium salt (sodium 4-octylbenzenesulfonate), are primarily significant for their role as surfactants. newhavenpharma.com Their molecular structure, with a C8 alkyl chain, allows them to reduce the surface tension of water, making them useful in detergents, emulsifiers, and various industrial cleaning agents. newhavenpharma.comresearchgate.net

In chemical research, this specific compound serves as a model molecule for studying the properties and behaviors of LAS. Its well-defined structure allows for precise measurements and investigations. For instance, research has been conducted on its vapor sensing properties when incorporated into ionic liquid-polymer composites. It has also been used in pharmaceutical technology studies to help quantify the release of components from polymer matrix tablets. The physical and chemical properties of this compound and its sodium salt are well-documented, facilitating their use in various research applications.

Table 1: Physicochemical Properties of this compound and its Sodium Salt
PropertyThis compoundSodium 4-octylbenzenesulfonate
Molecular FormulaC₁₄H₂₂O₃S nih.govC₁₄H₂₁NaO₃S nih.govepa.gov
Molecular Weight270.39 g/mol nih.gov292.37 g/mol nih.govepa.gov
CAS Number17012-98-5 nih.gov6149-03-7 nih.gov
AppearanceData not availablePowder sigmaaldrich.com

Interdisciplinary Research Landscape of Alkylbenzenesulfonic Acids

The study of alkylbenzenesulfonic acids, including this compound, extends across multiple scientific fields due to their widespread production and release into the environment.

Table 2: Environmental Half-life of C12 LAS (a representative LAS) in Various Conditions
EnvironmentConditionHalf-life
River WaterAerobic1.39–13.9 days industrialchemicals.gov.au
Water-Sediment SystemAerobic0.73–2.67 days industrialchemicals.gov.au
Marine WaterAerobic4–7 days industrialchemicals.gov.au
SoilAerobic7–22 days industrialchemicals.gov.au

Industrial and Materials Chemistry : In industrial chemistry, research focuses on optimizing the synthesis and performance of LAS. This includes their use as catalysts in chemical reactions like esterification and dehydration. elchemy.com In materials science, alkylbenzene sulfonic acids are being explored as additives and modifiers for various materials. For example, research has investigated the use of linear alkylbenzene sulfonic acid (LABSA) as a modifier for asphalt binder to improve its rheological properties and resistance to cracking. researchgate.net Other studies have explored its potential in soil stabilization. researchgate.net

Analytical Chemistry : The development of sensitive and accurate methods for detecting and quantifying LAS in environmental samples is a significant area of research. Techniques such as liquid chromatography coupled with mass spectrometry (LC/MS/MS) are used to measure concentrations of these compounds in wastewater, rivers, and sediments, which is crucial for environmental monitoring and risk assessment. sigmaaldrich.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17012-98-5

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

4-octylbenzenesulfonic acid

InChI

InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17)

InChI Key

MSOTUIWEAQEETA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Octylbenzenesulfonic Acid and Its Derivatives

Classical Approaches to Alkylbenzenesulfonic Acid Synthesis

The traditional synthesis of 4-octylbenzenesulfonic acid is a two-step process that begins with the alkylation of benzene (B151609) to form octylbenzene, followed by the sulfonation of the aromatic ring.

Sulfonation Reactions of Alkylbenzenes

The introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring is a cornerstone of organic synthesis. For alkylbenzenes, this electrophilic aromatic substitution reaction is typically accomplished using potent sulfonating agents. The most common reagents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide (SO₃) chemistrysteps.comlibretexts.org. The reaction with sulfur trioxide, often used in industrial settings, is highly efficient google.comgoogle.comnih.gov. The electrophile in these reactions is either SO₃ itself or a protonated form, ⁺SO₃H chemistrysteps.com. The reaction proceeds through the attack of the electron-rich benzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation re-establishes the aromaticity of the ring and yields the sulfonic acid.

The sulfonation of alkylbenzenes is a reversible process. The reverse reaction, known as desulfonation, can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid chemistrysteps.com. This reversibility can be exploited in organic synthesis to direct the position of other substituents.

Specific Preparative Routes for this compound

The synthesis of this compound begins with the preparation of its precursor, octylbenzene. The most prevalent method for this is the Friedel-Crafts alkylation of benzene mt.comlumenlearning.comyoutube.comyoutube.comyoutube.com. This reaction involves treating benzene with an octylating agent, such as 1-octene or an octyl halide (e.g., 1-chlorooctane), in the presence of a Lewis acid catalyst. Common catalysts for this process include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) mt.comlumenlearning.com.

The mechanism involves the formation of a carbocation or a carbocation-like complex from the alkylating agent, which then acts as the electrophile and is attacked by the benzene ring. A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to the formation of branched-chain isomers instead of the desired linear octylbenzene lumenlearning.com. Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation lumenlearning.com. To circumvent some of these issues, Friedel-Crafts acylation followed by reduction can be employed to yield the linear alkylbenzene.

Once octylbenzene is obtained, it is sulfonated to produce this compound. The sulfonation is typically carried out using sulfur trioxide, often in a mixture with air google.com. The reaction conditions are controlled to favor the formation of the para-substituted isomer, this compound, due to the steric bulk of the octyl group directing the incoming sulfonic acid group to the less hindered para position.

StepReactionReagents and ConditionsKey Considerations
1. Alkylation Friedel-Crafts AlkylationBenzene, 1-octene (or octyl halide), AlCl₃ or FeCl₃ catalystPotential for carbocation rearrangements and polyalkylation.
2. Sulfonation Electrophilic Aromatic SubstitutionOctylbenzene, Sulfur Trioxide (SO₃)Control of reaction temperature is crucial. Favors para-substitution.

Novel and Green Synthetic Strategies

In response to growing environmental concerns, research has focused on developing more sustainable methods for the synthesis of alkylbenzenesulfonic acids. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

For the alkylation step, solid acid catalysts have emerged as a promising alternative to traditional Lewis acids like AlCl₃ ias.ac.innih.gov. These catalysts, which can include zeolites, clays (B1170129), and ion-exchange resins, are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the workup process ias.ac.in. Their use can also lead to higher selectivity for the desired linear alkylbenzene product.

Ionic liquids have also been explored as both solvents and catalysts for Friedel-Crafts alkylation reactions. These salts, which are liquid at or near room temperature, can offer advantages such as low volatility, high thermal stability, and the ability to be recycled.

In the realm of sulfonation, greener methods are also being investigated. These include the use of milder sulfonating agents and solvent-free reaction conditions. For instance, 4-dodecylbenzenesulfonic acid (a compound structurally similar to this compound) has been demonstrated to be an efficient and reusable Brønsted acid catalyst for certain organic reactions under solvent-free conditions researchgate.net.

Green ApproachDescriptionAdvantages
Solid Acid Catalysts Use of heterogeneous catalysts like zeolites or clays for alkylation.Reusable, non-corrosive, easy separation, potentially higher selectivity.
Ionic Liquids Employed as catalysts and/or solvents for alkylation.Low volatility, recyclable, can enhance reaction rates and selectivity.
Solvent-Free Reactions Conducting reactions without a solvent medium.Reduces waste, simplifies purification, can be more energy-efficient.

Synthesis of Functionalized this compound Derivatives

The aromatic ring of this compound can be further modified to introduce other functional groups, leading to a range of derivatives with tailored properties. These reactions are typically electrophilic aromatic substitutions, and the regiochemical outcome is dictated by the directing effects of the existing alkyl and sulfonic acid groups. The octyl group is an ortho-, para-directing activator, while the sulfonic acid group is a meta-directing deactivator.

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring can be achieved by treating this compound with a mixture of nitric acid and sulfuric acid masterorganicchemistry.comlibretexts.org. The strong deactivating effect of the sulfonic acid group makes this reaction challenging. The nitro group would be expected to add to a position meta to the sulfonic acid group. A potential synthetic route to a nitro-substituted derivative involves the nitration of a precursor followed by sulfonation, or vice versa, depending on the desired isomer. The reduction of the nitro group can subsequently yield an amino (-NH₂) derivative, which opens up further avenues for functionalization libretexts.org. For instance, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid can be synthesized by the nitration of 3-amino-4-hydroxybenzenesulfonic acid google.com.

Halogenation: The introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring is another common functionalization reaction. Halogenation is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst libretexts.org. The position of halogenation will be influenced by the directing effects of the existing substituents.

The synthesis of these functionalized derivatives often requires careful consideration of the reaction sequence to achieve the desired substitution pattern. For example, to synthesize a specific isomer, it may be necessary to introduce a functional group that can later be modified or removed.

FunctionalizationReagentsExpected Product
Nitration Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Nitro-4-octylbenzenesulfonic acid
Halogenation Halogen (e.g., Cl₂, Br₂), Lewis Acid (e.g., FeCl₃, FeBr₃)Halo-4-octylbenzenesulfonic acid
Amination (via reduction) Nitro-derivative, Reducing Agent (e.g., H₂, Pd/C)Amino-4-octylbenzenesulfonic acid

Advanced Spectroscopic and Structural Characterization in Solution and at Interfaces

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers detailed insights into the molecular structure of 4-octylbenzenesulfonic acid and its interactions. These methods are complementary; FTIR is sensitive to changes in the dipole moment of a bond, making polar groups highly active, while Raman spectroscopy detects changes in bond polarizability, making it effective for non-polar bonds and aromatic systems. thermofisher.com

In-situ FTIR-Attenuated Total Reflection (ATR) spectroscopy has been effectively used to study the adsorption of sodium 4-n-octylbenzenesulfonate (SOBS) at the aluminum oxide/water interface. acs.org Specific infrared bands are assigned to different vibrational modes of the molecule. For instance, bands at 1010, 1036, and 1125 cm⁻¹ have been identified as having transition moments parallel to the 1,4-axis of the phenyl ring. acs.org The analysis of linear alkylbenzene sulfonates (LAS) by FTIR can be challenging in aqueous solutions, as the strong O-H stretching band from water can obscure the aromatic C-H stretching region (3100-3000 cm⁻¹). thermofisher.com However, FT-Raman spectroscopy can clearly resolve these aromatic C-H stretches, as well as the C=C stretching vibration near 1600 cm⁻¹, confirming the aromatic nature of the compound. thermofisher.com

Studies on similar alkylbenzene sulfonic acids show that FTIR is useful for identifying functional groups and monitoring chemical changes, such as those occurring during aging processes in bitumen modification. researchgate.netacademie-sciences.fr The presence of hydroxyl, carboxyl, and amino groups can be identified by a broad peak around 3405 cm⁻¹, indicating hydrogen bonding. academie-sciences.fr The combination of FTIR and Raman provides a comprehensive picture of the molecule's vibrational characteristics, which is essential for understanding its structure and intermolecular interactions in various environments. univ-lorraine.frmdpi.com

Table 1: Key Vibrational Bands for Alkylbenzene Sulfonates This table is a representative summary based on typical values for alkylbenzene sulfonates as specific comprehensive data for this compound was not fully available.

Wavenumber (cm⁻¹)AssignmentSpectroscopy TechniqueSignificanceReference
3100-3000Aromatic C-H stretchRaman, FTIRConfirms presence of the benzene (B151609) ring. More prominent in Raman. thermofisher.com
~1600Aromatic C=C stretchRaman, FTIRConfirms aromatic ring structure. Stronger in Raman. thermofisher.com
1125, 1036, 1010Phenyl ring modes (axial)FTIRUsed to determine the orientation of the phenyl ring at interfaces. acs.org
~1180, ~1040SO₃⁻ asymmetric & symmetric stretchFTIRCharacteristic of the sulfonate head group. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the molecular structure, conformation, and dynamics of surfactants like this compound in solution. mdpi.compku.edu.cn By analyzing parameters such as chemical shifts, relaxation times (T₁ and T₂), and self-diffusion coefficients, NMR provides molecular-level information that is often inaccessible by other methods. pku.edu.cnresearchgate.net

The transition from individual surfactant monomers to aggregated forms like micelles induces significant changes in the chemical environment and dynamic properties of the molecule, which are readily monitored by ¹H and ¹³C NMR. researchgate.net Changes in the chemical shifts of protons on the aromatic ring and alkyl chain can indicate the location of the molecule within an aggregate, such as at the micelle-water interface. researchgate.net

Relaxation experiments (T₁ and T₂) provide data on molecular mobility. For instance, a decrease in mobility, as would occur when a monomer incorporates into a larger, slower-tumbling micelle, typically leads to changes in relaxation times. diva-portal.org Furthermore, Pulsed-Field Gradient (PFG) NMR techniques are used to measure self-diffusion coefficients. researchgate.netdiva-portal.org These measurements allow for the characterization of micellar size and shape and can be used to study the exchange dynamics between monomers in the bulk solution and those within the micelles. diva-portal.orgacs.org Two-dimensional NMR techniques, such as NOESY, can provide deeper insights into the packing of surfactant molecules within an aggregate and their interactions with other molecules. pku.edu.cn

Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Environmental Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an essential analytical platform for the structural confirmation of this compound and for identifying its transformation products in complex environmental samples. nih.gov The technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. shimadzu.com

For structural elucidation, this compound is typically ionized using electrospray ionization (ESI) in negative mode, forming the deprotonated molecule [M-H]⁻. nih.govmassbank.jp In the case of this compound (exact mass: 270.129 Da), the precursor ion observed is at m/z 269.1217. nih.govmassbank.jp This precursor ion is then subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern (MS/MS spectrum). nih.govnih.gov A common and characteristic fragment ion for anionic surfactants like dodecylbenzenesulfonic acid and this compound is found at m/z 79.9574, corresponding to the sulfate (B86663) radical anion (SO₃•⁻). acs.org Other significant fragments for this compound include ions at m/z 183.0125 and 170.0052. nih.gov

LC-MS/MS is also crucial for environmental monitoring, where it is used to detect and quantify linear alkylbenzene sulfonates (LAS) and their primary biodegradation metabolites, sulfophenyl carboxylates (SPCs). shimadzu.comnih.gov A novel analytical procedure involving pressurized liquid extraction followed by LC-ESI-MS/MS enabled the first-time identification of SPCs with aliphatic chains of 5 to 13 carbons in sludge-amended agricultural soils. nih.gov This demonstrates the method's power to track the environmental fate of this compound and related compounds. nih.govacs.org

Table 2: LC-MS/MS Data for this compound

ParameterValue/DescriptionReference
Instrument TypeLC-ESI-QTOF nih.gov
Ionization ModeNegative ESI nih.gov
Precursor Ion [M-H]⁻ (m/z)269.1217 nih.govmassbank.jp
Fragmentation ModeCollision-Induced Dissociation (CID) nih.gov
Key Product Ions (m/z)183.0125, 170.0052, 119.0508, 79.9577 nih.gov
Characteristic Fragmentm/z 79.9574 (SO₃•⁻) acs.org

X-ray Diffraction Studies of Crystalline Forms and Adsorbate Structures

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement in crystalline materials. uomustansiriyah.edu.iqanton-paar.com It provides fundamental information on crystal structure, phase composition, and molecular packing. forcetechnology.com

XRD is also employed to study the structure of this compound when it is adsorbed or intercalated into other materials. In one study, sodium 4-octylbenzenesulfonate (SOBS) was incorporated into the interlayer space of magnesium-aluminum layered double hydroxide (B78521) (Mg-Al LDH). researchgate.net Powder X-ray diffraction analysis of the resulting organo-LDH revealed that the SOBS molecules adopted a monolayer arrangement within the hydroxide layers. researchgate.net Such studies are vital for understanding how these surfactant molecules organize themselves in confined environments, which is relevant to applications in catalysis, formulation, and environmental remediation. researchgate.netresearchgate.net The ability of surfactants to facilitate the crystallization of other molecules, acting as a form of 'molecular glue' in the crystal lattice, has also been noted, highlighting their complex role in crystal formation. rsc.org

Surface-Sensitive Spectroscopies for Interfacial Adsorption Layers

Understanding the behavior of this compound at interfaces is key to its function as a surfactant. Surface-sensitive spectroscopies are indispensable for probing the structure and orientation of molecules in the thin adsorption layers that form at solid-liquid or air-liquid interfaces. uq.edu.aubiolinscientific.com

In-situ Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR) spectroscopy is a particularly powerful technique for this purpose. acs.org By using a thin film of aluminum oxide (Al₂O₃) on a ZnSe internal reflection element, researchers have directly studied the adsorption of sodium 4-n-octylbenzenesulfonate (SOBS) from an aqueous solution. acs.org This method allows for the real-time, quantitative measurement of the Gibbs surface excess (Γ), which is the amount of adsorbed surfactant. acs.org

Furthermore, by using polarized infrared light, linear dichroism (LD) analysis can be performed to determine the molecular orientation of different parts of the adsorbed molecule relative to the surface. acs.org For SOBS adsorbed at the Al₂O₃/water interface, the mean tilt angles from the interface normal were determined separately for the phenyl rings, the alkyl chains, and the sulfonate (SO₃⁻) head groups. acs.org This level of detail reveals how the surfactant molecules pack at the interface, a critical factor governing their performance. Other techniques like total internal reflection Raman spectroscopy and quartz crystal microbalance with dissipation monitoring (QCM-D) also provide valuable, often complementary, information on the dynamics and amount of surfactant adsorption at various surfaces. biolinscientific.comworktribe.com

Interfacial Phenomena and Self Assembly Behavior of 4 Octylbenzenesulfonic Acid

Formation and Characterization of Monolayers at Liquid-Air and Solid-Liquid Interfaces

The amphiphilic nature of 4-octylbenzenesulfonic acid drives its molecules to accumulate at interfaces, such as the boundary between a liquid and air or a liquid and a solid, to minimize the unfavorable contact between their hydrophobic tails and water. This process leads to the formation of organized, single-molecule-thick layers known as monolayers.

At the liquid-air interface, these surfactants can form floating monolayers. Research has demonstrated the use of octylbenzenesulfonic acid sodium salt to facilitate the creation of floating monolayers of silica (B1680970) particles on water. researchgate.netresearchgate.net These monolayers can then be transferred to solid substrates using techniques like the Langmuir-Blodgett method. researchgate.netresearchgate.netresearchgate.net The quality and ordering of such particle monolayers are influenced by factors including the type and concentration of the surfactant used. researchgate.netresearchgate.net

At the solid-liquid interface, the self-assembly process is governed by a delicate balance of molecule-substrate and molecule-molecule interactions. nih.gov The liquid-solid interface provides an ideal environment for investigating these self-assembly phenomena, with scanning tunneling microscopy (STM) being a primary method for probing the structure of the resulting physisorbed monolayers at the nanoscale. nih.gov For self-assembly to create highly ordered adlayers, the process is often based on intermolecular interactions being the dominant force over interactions with the substrate. kumamoto-u.ac.jp This allows for a thermodynamically controlled state where adsorption-desorption equilibrium and lateral diffusion are maintained, enabling molecules to arrange into well-defined two-dimensional structures. kumamoto-u.ac.jp

Micellization Behavior and Critical Micelle Concentration Studies

In aqueous solutions, once the concentration of this compound surpasses a certain threshold, its molecules spontaneously aggregate to form micelles. This process, known as micellization, occurs at the Critical Micelle Concentration (CMC). Micelles are colloidal aggregates where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic headgroups form a shell on the outer surface, interacting with the aqueous environment.

The micellization of sodium p-octylbenzenesulfonate has been investigated through tracer self-diffusion studies and theoretical calculations. acs.orgacs.org Furthermore, its behavior in mixed surfactant systems has been a subject of study. For instance, when mixed with sodium dodecylsulfate (NaDS), the sodium 4-octylbenzenesulfonate (NaOBS)/NaDS system forms ideal mixed micelles, meaning there are no significant synergistic or antagonistic interactions between the two surfactants during micelle formation. researchgate.net The study of the CMC is essential for these investigations as it provides the basis for thermodynamically modeling the system, including the equilibrium compositions of the mixed micelles. researchgate.net

Interaction with Counterions and Precipitation Phase Equilibria in Aqueous Systems

As an anionic surfactant, the behavior of 4-octylbenzenesulfonate in aqueous solution is significantly influenced by the presence of positively charged counterions, such as sodium (Na⁺) and particularly divalent cations like calcium (Ca²⁺). These counterions can bind to the negatively charged surface of the micelles, partially neutralizing their charge. researchgate.net Studies on mixed systems of sodium 4-octylbenzenesulfonate (NaOBS) and sodium dodecylsulfate (NaDS) have shown competitive counterion binding of sodium and calcium to the micelles. researchgate.net Despite this competition, the total degree of counterion binding remains relatively constant, achieving about 0.65 charge negation at the micelle's surface. researchgate.net

When the concentration of certain counterions, especially divalent ones found in hard water, becomes sufficiently high, the surfactant can precipitate out of solution. researchgate.net This occurs when the product of the ionic concentrations exceeds the solubility product (Kₛₚ) of the specific surfactant salt. acs.org Research has focused on improving the prediction of these precipitation phase boundaries. researchgate.net An accurate value for the solubility product of the calcium salt of 4-octylbenzenesulfonate has been determined to enhance thermodynamic models. researchgate.net At a temperature of 30 °C, the Kₛₚ of the calcium 4-octylbenzenesulfonate salt is comparable to that of calcium dodecyl sulfate (B86663), which may be attributed to the similarity in the lengths of their hydrocarbon tails. researchgate.netresearchgate.net

ParameterValueConditionsReference
Solubility Product (Kₛₚ) of Calcium 4-octylbenzenesulfonate Similar to Calcium Dodecyl Sulfate30 °C researchgate.netresearchgate.net
Total Degree of Counterion Binding ~0.65 charge negationNaOBS/NaDS mixed micelles researchgate.net

Adsorption Mechanisms on Metal Oxides and Other Substrates (e.g., Al₂O₃)

The adsorption of this compound onto solid surfaces is a key aspect of its functionality, particularly on polar substrates like metal oxides. The process is driven by interactions between the surfactant's headgroup and the substrate surface. The adsorption of sodium 4-n-octylbenzenesulfonate at the aluminum oxide (Al₂O₃)/water interface has been a subject of specific investigation. capes.gov.br The mechanism often involves electrostatic attraction between the anionic sulfonate group and positively charged sites on the metal oxide surface, which is pH-dependent.

Studies have also explored the adsorption of sodium 4-octylbenzenesulfonate (SOBS) on other materials, such as magnesium aluminum layered double hydroxides (Mg-Al LDH). researchgate.net In this case, the surfactant anions are incorporated into the LDH structure via ion exchange. researchgate.net The amount of surfactant intercalated into the LDH was found to follow the order: sodium dodecylsulfate (SDS) > sodium 4-octylbenzenesulfonate (SOBS) > sodium dodecylbenzenesulfonate (SDBS) > sodium octylsulfate (SOS). researchgate.net X-ray diffraction analysis revealed that SOBS molecules adopt a monolayer arrangement within the interlayer space of the Mg-Al LDH. researchgate.net This intercalation modifies the surface properties of the material, for example, by creating a partition phase that enhances the adsorption of certain organic pollutants. researchgate.net

SurfactantAdsorption Order on Mg-Al LDHInterlayer ConfigurationReference
Sodium Dodecylsulfate (SDS)1st- researchgate.net
Sodium 4-octylbenzenesulfonate (SOBS) 2ndMonolayer researchgate.net
Sodium Dodecylbenzenesulfonate (SDBS)3rdMonolayer researchgate.net
Sodium Octylsulfate (SOS)4thBilayer researchgate.net

Influence of Molecular Architecture on Self-Assembly Structures

The specific molecular architecture of this compound is the fundamental determinant of its self-assembly behavior. The molecule's properties are a direct consequence of the interplay between its constituent parts: the linear C₈ alkyl (octyl) chain, the rigid phenyl group, and the ionic sulfonate headgroup.

The hydrophobic part, consisting of the octyl chain and the benzene (B151609) ring, is responsible for the molecule's tendency to avoid water. This hydrophobic effect is the primary driving force for its aggregation at interfaces and the formation of micelles in bulk solution. The length and nature of this tail influence the critical micelle concentration and the geometry of the aggregates.

The hydrophilic sulfonate headgroup (-SO₃H or -SO₃⁻) dictates the molecule's interaction with water, counterions, and polar surfaces. nih.gov Its strong ionic character ensures water solubility and governs the electrostatic interactions that are crucial for counterion binding and adsorption onto charged substrates like metal oxides. researchgate.netcapes.gov.br The combination of a flexible alkyl chain with a rigid phenyl group also adds a unique structural aspect compared to simple alkyl sulfates, influencing the packing and arrangement of the molecules in self-assembled structures like monolayers and micelles. researchgate.net This distinct molecular design ultimately controls the physical state and functional properties of the resulting supramolecular assemblies. nih.gov

Applications in Advanced Materials and Nanotechnology

Role as a Dopant in Conducting Polymers (e.g., Polyaniline, Polypyrrole)

4-Octylbenzenesulfonic acid and its salts are utilized as dopants for inherently conducting polymers like polyaniline (PANI) and polypyrrole (PPy). The incorporation of the bulky OBSA anion into the polymer matrix influences the resulting material's conductivity and solubility.

In the synthesis of polyaniline, OBSA can be used to create a polymer that is both soluble and conductive. Research has shown that polyaniline doped with OBSA can be synthesized through both direct and reverse phase methods. niscpr.res.in The resulting PANI-OBSA salt exhibits solubility in various organic solvents, a desirable property for processing and application. niscpr.res.in However, the bulky nature of the OBSA dopant can increase the inter-chain distance within the polymer, which may lead to lower conductivity compared to PANI doped with smaller acids. niscpr.res.in For instance, one study reported a conductivity of approximately 7 × 10⁻⁵ ohm⁻¹cm⁻¹ for a PANI-OBSA complex. niscpr.res.in The doping process involves the protonation of the polyaniline backbone by the sulfonic acid, which introduces charge carriers (polarons/bipolarons) and increases electronic delocalization, thereby imparting conductivity. scielo.br

Similarly, in polypyrrole, functionalized sulfonic acids are employed as dopants to enhance properties like solubility. mdpi.com While dodecylbenzene (B1670861) sulfonic acid (DBSA) is a commonly studied dopant for this purpose, the principle extends to other alkylbenzenesulfonic acids like OBSA. mdpi.comresearchgate.net The large anionic dopants can isolate the PPy molecular chains, which reduces inter- and intra-chain interactions and can improve solubility. mdpi.com The electrical properties of polypyrrole can be tailored by the choice of dopant. researchgate.net

Table 1: Properties of Polyaniline Doped with this compound (PANI-OBSA)

Property Finding Reference
Synthesis Method Direct and reverse phase polymerization of aniline (B41778) in the presence of OBSA. niscpr.res.in
Conductivity ~7 × 10⁻⁵ ohm⁻¹cm⁻¹ niscpr.res.in
Solubility Soluble in various organic solvents, with up to 80% solubility in tetramethylurea (TMU). niscpr.res.in

| Structural Impact | The bulky OBSA dopant increases the inter-chain distance in the polymer matrix. | niscpr.res.in |

Incorporation in Layered Double Hydroxides and Other Inorganic Matrices

4-Octylbenzenesulfonate, the salt of OBSA, has been successfully incorporated into the structure of layered double hydroxides (LDHs). LDHs are a class of anionic clays (B1170129) with a layered structure that can accommodate various anions in their interlayer space. mdpi.comnih.gov The intercalation of organic anions like 4-octylbenzenesulfonate can modify the properties of the LDH, for instance, by changing the interlayer surface from hydrophilic to hydrophobic. semanticscholar.org

Research has demonstrated the synthesis of magnesium-aluminum (Mg-Al) LDHs with intercalated 4-octylbenzenesulfonate (SOBS). researchgate.net This modification is achieved through ion exchange, where the original anions in the LDH interlayer are replaced by the sulfonate anions. semanticscholar.orgresearchgate.net The arrangement of the surfactant molecules within the LDH interlayer can vary, with some studies suggesting a monolayer arrangement for 4-octylbenzenesulfonate. researchgate.net This incorporation leads to organo-LDHs with an affinity for adsorbing nonionic organic pollutants from aqueous solutions, a property not exhibited by the unmodified hydrophilic LDH. researchgate.net However, the intercalation of these surfactants can also result in a decrease in the material's surface area. researchgate.net

The process of intercalation is often facilitated by methods that can overcome the strong affinity of anions like carbonate for the LDH structure. researchgate.net The resulting hybrid inorganic/organic composites have potential applications in environmental remediation for the uptake of hazardous substances. semanticscholar.org

Utilisation in the Fabrication of Photonic Materials

The surfactant properties of sodium 4-octylbenzenesulfonate are utilized in the fabrication of photonic materials, particularly in the self-assembly of nanoparticles to form ordered structures. Photonic crystals are materials with a periodic variation in refractive index that can control the propagation of light.

In one study, sodium 4-octylbenzenesulfonate was used as an ionic surfactant to create floating monolayers of monodisperse spherical silica (B1680970) particles on water using the Langmuir-Blodgett technique. researchgate.netresearchgate.net These ordered monolayers can then be transferred onto solid substrates. researchgate.netacs.org The quality of the resulting two-dimensional crystalline arrays is influenced by factors such as the type and concentration of the surfactant used. researchgate.net These ordered arrays of silica nanoparticles exhibit photonic bandgaps, the properties of which depend on the number of deposited layers. researchgate.netresearchgate.net The use of surfactants like sodium 4-octylbenzenesulfonate is a key step in controlling the assembly of these nanostructures, which are the building blocks of certain photonic crystals. researchgate.net

Exploration in Self-Assembled Nanostructures for Targeted Applications

As a surfactant, this compound and its salts can self-assemble in solution to form micelles once a certain concentration, the critical micelle concentration (CMC), is reached. researchgate.netacs.org Micelles are aggregates of surfactant molecules where the hydrophobic tails form the core and the hydrophilic heads form the outer shell, interfacing with the aqueous environment. science.gov

This ability to form self-assembled nanostructures is being explored for various targeted applications. For instance, the core of these micelles can encapsulate hydrophobic substances, effectively solubilizing them in aqueous media. This principle is fundamental to applications in drug delivery, where poorly water-soluble drugs can be encapsulated within micelles to improve their bioavailability. smolecule.com The properties of these micelles, such as their size and aggregation number, can be influenced by factors like the presence of other surfactants in mixed micellar systems. researchgate.net The thermodynamic parameters of micelle formation for sodium 4-octylbenzenesulfonate have been a subject of study to better understand and model its behavior in solution. researchgate.netacs.org

Influence on Molecular Transport and Solubilization within Polymer Matrices (e.g., in drug delivery systems research)

In the context of drug delivery systems, the interaction of 4-octylbenzenesulfonate with polymer matrices has been investigated to understand its influence on molecular transport and drug release. One detailed study used NMR chemical shift imaging and self-diffusion experiments to examine the swelling of tablets made from hydrophobically modified poly(acrylic acid) (HMPAA) loaded with the hydrophobic drug griseofulvin, in the presence of sodium 4-octylbenzenesulfonate. acs.orgacs.orgnih.gov

The research revealed that the hydrophobic portions of the polymer bind and trap the surfactant molecules within mixed micelles. acs.orgnih.gov This trapping leads to a slow effective transport of the surfactant. acs.orgacs.org Interestingly, the penetrating water diffuses past the surfactant front into the polymer matrix. acs.orgnih.gov While the surfactant has little direct effect on the transport of the drug itself, it has a significant indirect impact on drug release. acs.orgacs.org The surfactant solubilizes the hydrophobically modified polymer, making it more miscible with water. This results in more pronounced swelling and a slower erosion of the polymer matrix, which in turn affects the release profile of the encapsulated drug. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound OBSA
Polyaniline PANI
Polypyrrole PPy
Sodium 4-octylbenzenesulfonate SOBS
Dodecylbenzene sulfonic acid DBSA
Layered Double Hydroxide (B78521) LDH
Magnesium Mg
Aluminum Al
Griseofulvin
Poly(acrylic acid) PAA
Tetramethylurea TMU
Aniline
Ammonium peroxydisulfate
Hydrochloric acid HCl
Camphorsulfonic acid CSA
Sodium dodecylsulfate SDS
1,2,4-trichlorobenzene
1,1,1-trichloroethane
Hexadecyltrimethylammonium bromide
Decyltrimethylamonium bromide
Formate Fa
Acetate (B1210297) Ac
Benzoic acid BA
Palmitoleic diethanolamide PDEA
Triphenylphosphine oxide TPPO
Carbonate
Silica
p-toluenesulfonic acid
Benzenesulfonic acid
Methanesulfonic acid
3-carboxy-4-hydroxybenzenesulfonic acid
8-hydroxyquinoline-5-sulfonic acid
2-n-octylbenzenesulfonic acid

Catalytic Activity and Reaction Mechanism Studies Involving 4 Octylbenzenesulfonic Acid

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net 4-Octylbenzenesulfonic acid excels in this domain, particularly through micellar catalysis in aqueous media. Above its critical micelle concentration, OBSA molecules self-assemble into spherical micelles. These nanostructures feature a hydrophobic core, which can encapsulate nonpolar organic substrates, and a hydrophilic shell decorated with sulfonic acid groups that remains in contact with the aqueous phase. sigmaaldrich.comnumberanalytics.com

This sequestration of reactants into the micellar core dramatically increases their local concentration, leading to a significant acceleration of reaction rates compared to the bulk solution. dergipark.org.tr Furthermore, the sulfonic acid groups at the micelle surface provide Brønsted acid catalysis. This dual functionality makes OBSA an effective catalyst for various organic transformations that are traditionally hindered by the poor solubility of organic reactants in water. Research has shown that OBSA and similar alkylbenzenesulfonic acids can catalyze reactions such as esterification and hydrolysis. bohrium.com A notable example is the increased rate of aspirin (B1665792) hydrolysis observed in the presence of OBSA micelles. Additionally, its utility as an acidic organic catalyst for transesterification reactions has been documented. google.com

Table 1: Examples of Organic Transformations Catalyzed by this compound in Homogeneous Systems

Reaction TypeRole of this compoundMechanismReference(s)
Ester Hydrolysis Brønsted acid and micellar catalystConcentrates ester in micellar core; provides H+ for catalysis.
Esterification Brønsted acid and micellar catalystSolubilizes reactants and provides an acidic environment. bohrium.comsigmaaldrich.com
Transesterification Acid catalystFunctions as a strong organic acid to facilitate the exchange of alkoxy groups. google.com

Heterogeneous Catalysis and Supported Systems

To overcome challenges with catalyst separation and recycling associated with homogeneous systems, sulfonic acids are often immobilized on solid inorganic supports. bohrium.com This creates a heterogeneous catalyst that is in a different phase from the reactants, allowing for easy recovery and reuse. mdpi.com While specific research on immobilized this compound is limited, the principles are well-established for sulfonic acid derivatives in general. Common supports include silica (B1680970), zeolites, magnetic nanoparticles, and layered double hydroxides (LDHs). bohrium.commdpi.comrsc.org

The immobilization process typically involves grafting organosilanes with sulfonate precursors onto the support's surface. researchgate.net For OBSA, its surfactant properties are also relevant in heterogeneous systems. Studies have shown that it can adsorb onto the surface of metal oxides, such as iron(III) oxide (Fe₂O₃), altering the surface charge and reactivity of the material. This surface modification can enhance the interaction of the support with specific reactants. Another approach involves the intercalation of anionic surfactants like sodium octylbenzenesulfonate into the interlayer spaces of LDHs, creating organo-LDHs with tailored properties for applications like the adsorption of organic compounds. researchgate.net

Table 2: Common Inorganic Supports for Sulfonic Acid-Based Heterogeneous Catalysts

Support MaterialMethod of FunctionalizationAdvantagesReference(s)
Silica (SiO₂) and Mesoporous Silica Grafting with sulfonate-containing organosilanes.High surface area, thermal stability, tunable porosity. bohrium.com
Zeolites (e.g., NaY) Functionalization of amine-modified zeolites.Shape selectivity, high acidity, reusability. rsc.org
Magnetic Nanoparticles (e.g., Fe₃O₄) Coating with silica shell followed by grafting.Easy separation using an external magnet, high efficiency. mdpi.com
Layered Double Hydroxides (LDHs) Intercalation of sulfonate surfactant anions.Modifiable interlayer space, enhanced adsorption properties. researchgate.net

Mechanistic Investigations of Acid-Catalyzed Reactions

The catalytic mechanism of this compound is rooted in its dual nature as a Brønsted acid and a surfactant.

In micellar catalysis , the mechanism involves several key steps:

Partitioning: Reactant molecules partition from the bulk aqueous phase into the micellar phase. dergipark.org.trniscpr.res.in Hydrophobic reactants are solubilized within the nonpolar core of the micelles. sigmaaldrich.com

Concentration Effect: The local concentration of reactants within the small volume of the micelle is much higher than in the bulk solution, increasing the frequency of molecular collisions. dergipark.org.tr

Catalysis at the Interface: The catalytically active sulfonic acid head groups are located at the micelle-water interface. For reactions like ester hydrolysis, the proton (H⁺) from the sulfonic acid protonates the carbonyl oxygen of the ester. researchgate.netperlego.com

Transition State Stabilization: The protonated intermediate is more electrophilic and thus more susceptible to nucleophilic attack by water. The micellar environment can stabilize the charged transition state, lowering the activation energy of the reaction. dergipark.org.tr

Product Release: After the reaction, the more polar products diffuse out of the micelle into the aqueous phase, regenerating the catalytic site.

Role in Interfacial Catalysis and Emulsion-Based Reactions

The surfactant properties of this compound make it highly effective in catalytic systems involving two immiscible liquid phases, such as oil and water. It functions by reducing the interfacial tension between the two liquids, which facilitates the formation of emulsions and microemulsions. This creates a vastly increased interfacial area where reactants from the different phases can interact.

OBSA has been used as a model anionic surfactant in fundamental electrochemical studies of ion transfer across the interface between two immiscible electrolyte solutions (ITIES). researchgate.netresearchgate.net These studies are crucial for understanding and developing biphasic extraction and catalytic systems where the transfer of ionic species across the liquid-liquid boundary is a key step.

In the context of Pickering emulsions , which are stabilized by solid particles instead of surfactants, OBSA's role is indirect but relevant. rsc.org The principles of creating large interfacial areas for catalysis are the same. Catalysis in Pickering emulsions often occurs at the particle-stabilized oil-water interface. uu.nlresearchgate.net For instance, the catalytic reduction of 4-nitrophenol (B140041) in a Pickering emulsion system demonstrates the efficiency of using these high-surface-area systems for biphasic reactions. nih.gov While OBSA itself is a molecular surfactant, its function in traditional emulsions provides a conceptual basis for understanding the benefits of interfacial catalysis seen in more advanced Pickering systems.

Environmental Transformation and Biodegradation Mechanisms

Aerobic Biodegradation Pathways and Metabolite Identification

Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates like 4-octylbenzenesulfonic acid is a rapid and effective process. wikipedia.orgcleaninginstitute.org The initial step in the aerobic breakdown involves the enzymatic attack, specifically ω-oxidation, on the terminal carbon of the alkyl side chain. redalyc.org This is followed by β-oxidation, which progressively shortens the alkyl chain. redalyc.orguni-konstanz.de This process leads to the formation of sulfophenyl carboxylates (SPCs). nih.govresearchgate.net Once the alkyl chain is completely mineralized, the benzene (B151609) ring is desulfonated and subsequently degraded. redalyc.org

The biodegradation of LAS is often carried out by complex microbial communities. nih.gov For instance, Comamonas testosteroni KF-1 has been identified as capable of mineralizing 3-(4-sulfophenyl)butyrate, an intermediate in LAS degradation. nih.govnih.gov This process involves the metabolite 4-sulfoacetophenone. nih.govnih.gov Research has shown that in activated sludge, both the absorbed and soluble fractions of LAS are available for biodegradation. cleaninginstitute.org

Key Metabolites in Aerobic Degradation:

Sulfophenyl carboxylates (SPCs) nih.govresearchgate.net

p-Sulfobenzoic acid researchgate.net

4-(p-Sulfophenyl)butyric acid researchgate.net

p-Sulfophenylacetic acid researchgate.net

p-Sulfocinnamic acid researchgate.net

Anaerobic Degradation Mechanisms

Historically, it was believed that LAS, including this compound, were persistent in anaerobic environments. wikipedia.orgacs.org However, recent studies have demonstrated that anaerobic degradation of LAS can occur, albeit at a slower rate than aerobic degradation. acs.orgresearchgate.netcler.com This process is particularly relevant in environments such as sewage sludge and anoxic marine sediments where LAS can accumulate. acs.orgresearchgate.net

The anaerobic degradation pathway of LAS has been shown to initiate through the addition of fumarate (B1241708) to the LAS molecule. acs.org This is followed by biotransformation into sulfophenyl carboxylic acids (SPCs) and their subsequent degradation via successive β-oxidation reactions. acs.org While complete mineralization under anaerobic conditions is debated, partial degradation has been observed in various anoxic settings. researchgate.net The presence of facultative anaerobic bacteria is also a contributing factor to the breakdown of these compounds in low-oxygen environments. heraproject.com

Enzymatic Biotransformations and Microbial Consortia Studies

The biotransformation of this compound is driven by specific enzymes produced by various microorganisms. In the aerobic degradation of a related LAS compound by Comamonas testosteroni KF-1, two key enzymes have been identified: 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) and 4-sulfophenylacetate esterase. nih.govnih.govuni-konstanz.de SAPMO converts 4-sulfoacetophenone to 4-sulfophenyl acetate (B1210297), which is then hydrolyzed by the esterase to 4-sulfophenol and acetate. nih.govnih.govuni-konstanz.de

Microbial consortia, or communities of different microorganisms, are crucial for the complete degradation of LAS. redalyc.orgnih.gov For example, Parvibaculum lavamentivorans, a heterotrophic bacterium, can initiate the catabolism of LAS by ω-oxygenating the alkyl chain and shortening it through β-oxidation to produce sulfophenylcarboxylates. uni-konstanz.de Studies have shown that bacterial communities can be selected from coastal seawaters that are capable of degrading surfactants. researchgate.net The efficiency of these consortia can be influenced by factors such as the presence of other carbon sources. researchgate.net

Table 1: Enzymes Involved in LAS Biodegradation

Enzyme Function Organism
4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) Converts 4-sulfoacetophenone to 4-sulfophenyl acetate Comamonas testosteroni KF-1
4-sulfophenylacetate esterase Hydrolyzes 4-sulfophenyl acetate to 4-sulfophenol and acetate Comamonas testosteroni KF-1

This table is based on available research and may not be exhaustive.

Physicochemical Degradation Pathways (e.g., Sonochemical Processes)

While biodegradation is the primary fate of this compound, physicochemical degradation pathways can also contribute to its transformation. who.int Sonochemical degradation, which utilizes ultrasound to generate hydroxyl radicals, has been shown to be effective in breaking down benzenesulfonic acid and its derivatives. cusat.ac.innih.gov

Studies on the sonochemical degradation of similar compounds, such as 4-tert-octylphenol, have shown that the degradation rate is influenced by factors like substrate concentration, ultrasound power and frequency, and temperature. deswater.com The process is generally more efficient in acidic conditions. deswater.com For benzenesulfonic acid, sonolysis leads to the formation of hydroxylated derivatives as initial intermediates. cusat.ac.innih.gov Although complete mineralization to inorganic products can be slow, significant degradation of the parent compound can be achieved. cusat.ac.in Photodegradation is another abiotic pathway, but its environmental significance for LAS is considered minimal due to the rapid pace of biodegradation and sorption. who.int

Occurrence and Distribution in Environmental Compartments as Analytical Markers

Due to its widespread use, this compound and other LAS can be found in various environmental compartments, including wastewater, river water, sediments, and sludge-amended soils. cleaninginstitute.orgoregonstate.eduindustrialchemicals.gov.au The distribution of LAS is influenced by sorption processes, with longer alkyl chain homologs tending to accumulate in sludge and sediments. cleaninginstitute.orgoregonstate.edu

The presence and concentration of this compound and its degradation products can serve as analytical markers to track the extent of sewage contamination and the efficiency of wastewater treatment processes. oregonstate.eduumweltbundesamt.de For instance, this compound has been used as an internal standard in analytical methods for determining other pollutants in environmental samples. miljodirektoratet.noresearchgate.netresearchgate.net The analysis of LAS and its metabolites, such as sulfophenyl carboxylic acids (SPCs), provides valuable insights into the ongoing biodegradation processes in different environmental settings. umweltbundesamt.de

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Linear alkylbenzene sulfonate (LAS)
Sulfophenyl carboxylates (SPCs)
3-(4-sulfophenyl)butyrate
4-Sulfoacetophenone
4-Sulfophenyl acetate
4-Sulfophenol
Acetate
p-Sulfobenzoic acid
4-(p-Sulfophenyl)butyric acid
p-Sulfophenylacetic acid
p-Sulfocinnamic acid
Fumarate
Benzenesulfonic acid
4-tert-octylphenol
4-octylbenzene
Sulfur trioxide
Tetraalkylammonium cations
Hemoglobin
Sodium octylsulfate
Sodium dodecylsulfate
Sodium dodecylbenzenesulfonate
1,2,4-trichlorobenzene
1,1,1-trichloroethane
Anthracene
Linoleic acid
Diethanolamine
Octaethylene glycol monohexadecyl ether
Hexaethylene glycol monohexadecyl ether
Hexadecyl pentaethylene glycol ether
Laureth-2 sulfate (B86663)
Sodium xylenesulfonate
Diisopropylnaphthalenesulfonic acid
2-(p-octylphenoxy)ethanol
Phenoxyethanol
Nonylphenoxyethanol
Sorbitan monostearate
Ethylene glycol
Cocamide propyl betaine
Triethylene glycol monomethyl ether
4-s-butyl-2,6-di-tert-butylphenol
1-ethyl-2-pyrrolidone
Palmitamide
N-lauryldiethanolamine
Octyl 4-methylbenzenesulfonate
2-[2-(4-octylphenoxy)ethoxy]-ethanol
N,N-dimethyldecanamide
Citric acid
Dibutyl phthalate
Lauramide DEA
Diethylene glycol n-butyl ether
Dodecylbenzenesulfonate
4-ethylbenzenesulfonic acid
C14-SAS
Tetrabutylammonium hydrogen sulfate
Dodecane
Hexadecane (B31444)
Hexadecanol
Hexadecanoate
Succinate
Pyruvate
Ethanol
Dodecanesulfonate
Alkylpolyglucoside
Fatty acid glucosamide
Bromoxynil
Ibuprofen
Pentachlorophenol
p-Toluenesulfonic acid
Dialkyltetralin sulfonates (DATSs)
Sulfo-tetralin alkyl carboxylic acids (STACs)
2,4-dimethylphenol
N-Nitrosodimethylamine

Computational Chemistry and Theoretical Modeling of 4 Octylbenzenesulfonic Acid Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the fundamental electronic properties of surfactant molecules. These calculations provide detailed information about molecular geometry, charge distribution, and orbital energies, which are crucial for understanding the reactivity and intermolecular interactions of 4-octylbenzenesulfonic acid.

Detailed Research Findings: DFT has been effectively used to model the thermodynamics of the sulfonation process for various C7–C18 alkylbenzenes. sapub.org These studies calculate key thermodynamic parameters that confirm the feasibility of the reaction and identify the most energetically favorable products. The calculations consistently show that para-substitution, as seen in this compound, is the most preferred pathway due to a combination of electronic and steric effects. sapub.org While side-chain sulfonation is also possible, it is less favorable. sapub.org

Furthermore, quantum-chemical modeling has been applied to study the formation of hydrogen-bonded complexes between 4-alkylbenzenesulfonic acids and other molecules, such as 4-pyridyl 4′-alkyloxybenzoates. researchgate.net These studies reveal that strong H-complexes form between the sulfonic group and the pyridyl fragment, a process that can be simulated in both the gas phase and in solvents to understand proton transfer dynamics. researchgate.net Such calculations are essential for predicting how this compound will interact with other components in a complex formulation. DFT calculations are also instrumental in interpreting vibrational spectra (e.g., IR spectra), helping to assign specific absorptions to local molecular modes and understand changes induced by factors like humidity. acs.org

Parameter Significance for this compound Typical Computational Method
Molecular Geometry Determines the overall shape and packing ability of the molecule at interfaces and in micelles.DFT, Ab Initio
Charge Distribution Reveals the polarity of the molecule, identifying the hydrophilic (sulfonate head) and hydrophobic (octyl-phenyl tail) regions.DFT
Dipole Moment Quantifies the overall polarity, influencing solubility and interaction with polar solvents like water.DFT
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack, predicting its chemical reactivity.DFT
Reaction Energetics (ΔG, ΔH) Calculates the thermodynamic feasibility of reactions, such as sulfonation, degradation, or complex formation. sapub.orgDFT

Molecular Dynamics Simulations of Solution Behavior and Interfacial Adsorption

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of surfactants in solution and their adsorption at various interfaces (e.g., air/water or oil/water). These simulations model the movement of every atom in the system over time, providing a microscopic view of processes that are difficult to observe experimentally.

Detailed Research Findings: Atomistic MD simulations have been systematically performed on a wide range of LAS homologues and isomers to understand their behavior at the air/water interface. nih.govnih.govacs.org These studies, using force fields like CHARMM and water models like TIP3P, reveal how molecular architecture dictates interfacial properties. nih.gov For instance, LAS molecules with shorter alkyl tails exhibit higher solubility and mobility, leading to a less significant reduction in surface tension. nih.govresearchgate.net Conversely, longer-tailed homologues are less soluble and preferentially populate the interface. nih.gov

A key finding from MD simulations on hexadecane (B31444) benzene (B151609) sulfonate isomers at a decane-water interface is the importance of the phenyl group's position. matsci.org The study showed that the 4-position isomer (an analogue to this compound) resulted in more compact packing, a more stable interface with lower formation energy, and the greatest reduction in interfacial tension. matsci.org This suggests that the specific structure of this compound is optimized for performance. The simulations also allow for the calculation of structural parameters like the average tilt angle of the molecules relative to the interface, which is related to both the length and branching of the alkyl tail. researchgate.net

Property Studied Key Findings from MD Simulations of LAS Relevance to this compound
Interfacial Orientation Molecules orient with the hydrophilic sulfonate head in the water phase and the hydrophobic tail in the air or oil phase. The tilt angle is influenced by chain length and isomer position. researchgate.netPredicts how the molecule will align at interfaces, which is fundamental to its function in reducing surface tension.
Molecular Packing The position of the benzene ring affects packing density. Isomers like the 4-position variant achieve more compact packing. matsci.orgEfficient packing leads to a greater reduction in interfacial tension and better emulsification performance.
Interfacial Tension (IFT) The 4-C16 isomer was found to induce the lowest IFT at a decane-water interface compared to other isomers. matsci.orgStrongly suggests that this compound is a highly effective surfactant for lowering IFT.
Solubility & Mobility Shorter alkyl tails lead to higher solubility in bulk water and greater mobility at the interface. nih.govThe C8 tail of this compound provides a balance between surface activity and water solubility.

Modeling of Self-Assembly Processes and Micellar Aggregation

The defining characteristic of surfactants is their ability to self-assemble into larger structures like micelles once their concentration in a solution exceeds the critical micelle concentration (CMC). Computational modeling, including both all-atom and coarse-grained MD simulations, is used to explore the thermodynamics and kinetics of this process.

Detailed Research Findings: While specific micellization models for this compound are not prominent in the literature, studies on general NaLAS systems provide significant insights. These models can predict the CMC, aggregation number (the number of molecules in a single micelle), and the shape and size of the resulting aggregates. Experimentally, it is known that the presence of divalent cations like Ca²⁺ significantly impacts micelle formation, drastically lowering the CMC of NaLAS. nih.govmdpi.com Computational models can simulate these ion-surfactant interactions, explaining how cations shield the repulsion between the anionic headgroups, thereby promoting aggregation at lower concentrations. Simulations have also been used to investigate the transition between different micelle shapes (e.g., spherical to cylindrical), which is crucial for controlling the viscosity of surfactant solutions.

Parameter Experimental Observation (NaLAS with Ca²⁺) mdpi.com Role of Computational Modeling
Critical Micelle Concentration (CMC) Decreases significantly with increasing Ca²⁺ concentration (e.g., from ~668 mg/L with no Ca²⁺ to much lower values). mdpi.comSimulates ion binding to headgroups to predict the reduction in CMC and explain the underlying mechanism of charge shielding.
Aggregation Number Varies with surfactant concentration, salt concentration, and temperature.Predicts the average number of monomers per micelle and how it changes with environmental conditions.
Micelle Size/Shape Experimental results for NaDBS (a similar surfactant) suggest micelle diameters of 4-6 nm. mdpi.comSimulates the final structure of the aggregates, predicting whether they will be spherical, cylindrical (worm-like), or form other phases.
Second Critical Concentration An increase in surface tension is observed at higher NaLAS concentrations in the presence of Ca²⁺, indicating another micellar equilibrium. nih.govmdpi.comCan explore complex phase behavior and transitions between different types of aggregates that may occur at higher concentrations.

Computational Approaches to Understand Environmental Fate and Degradation Kinetics

Computational models are vital for predicting the environmental fate of chemicals, including their transport, distribution, and degradation. For surfactants like this compound, these models help assess persistence, bioavailability, and potential for accumulation in soil and water systems.

Detailed Research Findings: A significant computational approach in this area is the development of Quantitative Structure-Activity Relationships (QSAR). A QSAR model has been successfully developed to correlate the molecular structure of LAS isomers and homologues with their initial biodegradation rates. nih.gov This model uses a composite descriptor based on the carbon numbers of the longer (L) and shorter (S) alkyl chains attached to the phenyl ring. The relative rate constants were found to be linearly correlated with this structural descriptor, allowing for the prediction of biodegradability without extensive experimental testing. nih.gov This principle, known as the "distance principle," highlights that biodegradation is often initiated at the end of the alkyl chain and proceeds inward.

Hydrogeochemical models, using software like PHREEQC, can also simulate the transport and reaction of LAS in soil and aquifers. mdpi.com These models incorporate processes like adsorption and desorption to predict the movement of LAS through porous media, which is crucial for assessing groundwater contamination risk following wastewater discharge or sludge application. mdpi.comnih.gov

Modeling Approach Description Application to this compound
QSAR for Biodegradation A mathematical model correlates biodegradation rates with a structural descriptor: [(0.5 + L-1)⁻¹² + (0.5 + S-1)⁻¹²]¹/². nih.govFor this compound, the phenyl group is on the 4th carbon of an 8-carbon chain. This gives a shorter chain (S) of 3 carbons and a longer chain (L) of 5 carbons. The descriptor can be calculated to predict its relative degradation rate compared to other LAS isomers.
Fate and Transport Models These models (e.g., PG-GRiDS) simulate the distribution of LAS in environmental compartments like rivers, sediments, and sludge. researchgate.netUsed to predict environmental concentrations (PECs) of this compound in various scenarios, supporting risk assessment.
Hydrogeochemical Modeling Simulates the movement of LAS in groundwater and soil, accounting for adsorption to organic matter and clay. mdpi.comPredicts the leaching potential and persistence of this compound in soil after land application of sewage sludge. nih.gov

Development of Predictive Models for Surfactant Performance

A primary goal of computational modeling in surfactant science is to develop models that can predict performance from molecular structure alone. This allows for the in silico design of new surfactants with desired properties, reducing the need for extensive synthesis and testing.

Detailed Research Findings: Predictive models for surfactant performance are built upon the fundamental insights gained from quantum chemistry and molecular dynamics. By simulating behavior at the molecular level, these models can forecast macroscopic properties. For example, MD simulations that predict a low interfacial tension for the 4-isomer of an alkylbenzene sulfonate directly forecast its high performance as an emulsifier. matsci.org Similarly, simulations of micelle shape transitions can be correlated with the rheological (viscosity) behavior of a surfactant solution, which is a key performance metric in products like detergents and shampoos.

These models systematically link key aspects of molecular geometry to performance. The critical factors that can be modeled include:

Size of the hydrophilic headgroup: Influences interaction with water and counter-ions.

Length of the hydrocarbon tail: Affects solubility, surface activity, and CMC. nih.gov

Position of the phenyl group: Determines packing efficiency and interfacial properties. matsci.org

By varying these parameters in computational models, researchers can build structure-property relationships that guide the development of next-generation surfactants tailored for specific applications.

Molecular Feature Computational Insight Predicted Performance Characteristic
Alkyl Chain Length (C8) Balanced hydrophobicity; moderate solubility. nih.govGood balance of surface activity and water solubility, effective wetting.
Phenyl Group Position (4-position) Allows for compact molecular packing at interfaces. matsci.orgHigh efficiency in reducing surface and interfacial tension.
Sulfonate Headgroup Strong anionic character, high affinity for water.Good detergency and foaming properties, especially in the presence of electrolytes.
Overall Molecular Geometry Linear tail with a bulky head-adjacent group.Influences micelle shape and, consequently, the viscosity and stability of formulated products.

Development and Research of 4 Octylbenzenesulfonic Acid Analogues and Derivatives

Structure-Activity Relationships in Alkylbenzenesulfonate Series

The performance and environmental impact of alkylbenzenesulfonates (ABS) are intrinsically linked to their molecular structure. Key structural variables include the length of the alkyl chain and the position of the phenyl group along it. chemicalindustriessecrets.com Research has established clear relationships between these features and the surfactant's properties.

Linear alkylbenzene sulfonates (LAS) are a major class of anionic surfactants where the alkyl chain can vary, typically from C10 to C14. nih.govresearchgate.net The length of this hydrophobic chain and the point of attachment of the hydrophilic sulfonate head-group significantly influence the surfactant's behavior. nih.govatamanchemicals.com

Key Research Findings:

Sorption and Biodegradability: Sorption onto river sediments tends to increase with a longer alkyl chain and as the phenyl group is positioned closer to the end of the chain. iaea.org For instance, the sorption partition coefficient (K/sub d/) increases by a factor of 2.8 for each methylene (B1212753) group added to the homologous series from C10 to C14 LAS. iaea.org While branched alkylbenzene sulfonates (BAS) were introduced in the 1930s, their highly branched structure hinders biodegradation, leading to their replacement by more biodegradable linear alkylbenzene sulfonates (LAS) in the 1960s for most detergent applications. wikipedia.org

Detergency and Foaming: In a study of pure tetradecylbenzene (B74307) sulfonate isomers, those with the phenyl group located more centrally on the alkyl chain demonstrated superior detergency and foam performance. bohrium.com Specifically, 6- and 7-phenyl tetradecylbenzenes showed better detergency than 1- and 2-phenyl isomers. bohrium.com Similarly, for mixed chain alkylates, the 5- and 6-phenyl isomers are better foamers. bohrium.com

Toxicity: Quantitative structure-activity relationships (QSAR) have been developed to predict the acute toxicity of LAS to aquatic organisms. nih.govresearchgate.net These models show a clear correlation between the alkyl chain length and toxicity, with high-quality correlations (R² values of 0.965-0.997) observed for LAS with chain lengths from C10 to C14. nih.govresearchgate.net

Structural FeatureImpact on PropertyResearch Finding Summary
Alkyl Chain Length SorptionSorption increases with increasing chain length (C10 to C14). iaea.org
ToxicityAcute toxicity to aquatic life is directly related to chain length. nih.govresearchgate.net
Phenyl Position SorptionSorption increases as the phenyl group moves toward the end of the chain. iaea.org
Detergency & FoamingIsomers with centrally located phenyl groups exhibit better detergency and foaming. bohrium.com
Alkyl Chain Branching BiodegradabilityHighly branched chains (as in BAS) lead to poor biodegradability compared to linear chains (LAS). wikipedia.org

Synthesis and Characterization of Branched and Unsaturated Analogues

The synthesis of branched and unsaturated analogues of alkylbenzenesulfonic acids represents an effort to fine-tune surfactant properties. While linear alkylbenzene sulfonates (LAS) dominate the market due to their biodegradability, branched isomers (BAS) are still used in specific industrial applications where rapid biodegradation is less critical. wikipedia.orginnospec.com

Branched Analogues: Branched alkylbenzene sulfonates were historically synthesized via the Friedel–Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, which is a mixture of oligomers from propene. wikipedia.org This process results in a complex mixture of highly branched structures. wikipedia.org These branched surfactants, such as branched dodecylbenzene (B1670861) sulfonic acid, offer excellent foaming and cleaning capabilities and are used in industrial cleaners, metalworking fluids, and as emulsifiers. innospec.comnanotrun.com

Unsaturated Analogues: Research into analogues also includes those with unsaturation in the alkyl chain. For example, alkylphenol-aldehyde resins can be synthesized with unsaturated alkyl radicals having 1 to 200 carbon atoms. google.com These might include radicals derived from tripropenyl or tetrapropenyl groups. google.com The introduction of unsaturation can alter the molecule's geometry and electronic properties, potentially influencing its interfacial activity and other performance characteristics.

The synthesis of these analogues often involves:

Alkylation: Attaching the branched or unsaturated alkyl chain to the benzene ring, often using catalysts like aluminum chloride or hydrogen fluoride. chemicalindustriessecrets.com

Sulfonation: Introducing the sulfonic acid group onto the benzene ring, typically using sulfur trioxide or oleum. pcc.eu

Characterization of these complex mixtures relies on advanced analytical techniques. Mass spectrometry, in conjunction with gas chromatography, is crucial for identifying the various isomers and homologues present, and for relating the composition to performance. bohrium.com

Analogue TypeSynthesis Precursor ExampleKey Property
Branched Propylene TetramerSuperior foaming and tolerance to hard water, but poor biodegradability. wikipedia.org
Unsaturated Tripropenyl, TetrapropenylModified molecular geometry and electronic properties. google.com

Novel Anionic Surfactant Architectures Inspired by 4-Octylbenzenesulfonic Acid (e.g., Oleo-Furan Sulfonates)

A significant innovation in surfactant science is the development of novel architectures that replace the traditional petroleum-derived benzene ring with renewable moieties. Oleo-furan sulfonates (OFS) are a prime example, combining plant-based oils and sugars to create high-performance, sustainable surfactants. umn.edu

OFS surfactants are synthesized by coupling furan (B31954), derived from lignocellulosic biomass, with fatty acids obtained from triglycerides. umn.eduresearchgate.net This approach allows for a high degree of "tunability," where the length and branching of the alkyl chain can be precisely controlled to achieve desired properties. umn.edunih.gov

Synthesis of Oleo-Furan Sulfonates:

The synthesis generally involves several key steps: umn.eduresearchgate.netnih.govrsc.org

Acylation/Ketonization: A fatty acid or its derivative is reacted with furan to form a 2-alkoylfuran intermediate. This can be achieved via Friedel-Crafts acylation using a zeolite catalyst or through cross-ketonization of furoic acid and a fatty acid using an iron oxide catalyst. nih.govrsc.org

Optional Modification: The hydrophobicity of the tail can be increased by reducing the ketone group. Branched structures can also be introduced via aldol (B89426) condensation. nih.gov

Sulfonation: The furan ring is sulfonated to attach the hydrophilic head-group, yielding the final OFS surfactant. umn.eduresearchgate.net

Research has shown that OFS surfactants exhibit superior performance compared to conventional LAS, particularly in hard water conditions, potentially eliminating the need for chelating agents. umn.edursc.org The furan-based linker is more hydrophilic than the benzene ring, which can lead to improved solubility and lower Krafft points. researchgate.netnih.gov For example, OFS-12 has a lower Krafft temperature (30 °C) than its analogous LAS-12 (58 °C), indicating better performance at lower temperatures. nih.gov Another novel bio-based family, sulfonated alkyl furoates (SAFs), derived from furoic acid and fatty alcohols, also shows promise with high resistance to hard water and low Krafft points. acs.org

Surfactant TypeRenewable FeedstockKey Advantage
Oleo-Furan Sulfonates (OFS) Furans (from biomass), Fatty Acids (from oils)High tunability, superior performance in hard water, enhanced solubility. umn.edunih.gov
Sulfonated Alkyl Furoates (SAF) Furoic Acid, Fatty AlcoholsHigh scalability, low Krafft point, high resistance to hard water. acs.org

Hybrid Systems Incorporating this compound Moieties

The functionality of this compound can be expanded by incorporating its structure into larger, hybrid systems. These systems combine the surfactant properties of the alkylbenzenesulfonate moiety with the characteristics of other materials, such as polymers or inorganic layered structures, to create materials with novel applications.

Organo-Layered Double Hydroxides (Organo-LDHs): One example is the creation of clay-based adsorbents by intercalating anionic surfactants like sodium 4-octylbenzenesulfonate (SOBS) into magnesium-aluminum layered double hydroxides (Mg-Al LDH). researchgate.net In this hybrid system, the SOBS anions are inserted between the positively charged LDH layers via ion exchange. researchgate.net This modification transforms the normally hydrophilic LDH into an organophilic material capable of adsorbing organic pollutants from water. researchgate.net Studies have shown that the successful exfoliation (separation of layers) of Li/Al-LDH can be achieved by intercalating it with SOBS, a process dependent on the surfactant's alkyl chain length and head group. scispace.com

Polymeric and Mixed Surfactant Systems: 4-Octylbenzenesulfonate has also been studied in mixed surfactant systems and as a component in more complex formulations. For instance, research on precipitation phase boundaries has utilized 4-octylbenzenesulfonate to better model the behavior of anionic surfactant mixtures in hard water. researchgate.net Furthermore, the principles of attaching alkylbenzene sulfonate groups to different backbones can be seen in the development of novel polymeric surfactants. For example, anionic polymeric surfactants have been synthesized based on polybenzoxazine, where alkyl chains of varying lengths (C8, C10, C12) are incorporated into a polymer structure. nih.gov While not a direct hybrid of this compound itself, this research illustrates the concept of integrating the functional components of such surfactants into polymeric architectures to create materials with tailored surface activity. nih.gov

Emerging Research Frontiers and Future Perspectives

Advanced Analytical Techniques for Trace Analysis and Speciation

The detection and quantification of 4-Octylbenzenesulfonic acid, even at trace levels, are crucial for environmental monitoring and quality control. Researchers are continuously developing more sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with fluorescence detection (FLD) or mass spectrometry (MS) for enhanced sensitivity and identification. nih.govacs.org

Methods have been developed for determining LAS in complex matrices such as soil, sediment, and biological tissues. nih.govacs.org These often involve a sophisticated extraction step, like Soxhlet or solid-phase extraction (SPE), to isolate the compounds before analysis. researchgate.netnih.gov Liquid chromatography combined with electrospray ionization and ion trap mass spectrometry (LC-ESI-MSn) allows for detailed structural elucidation and fragmentation pathway studies of LAS and their degradation products. acs.org The goal is to achieve very low detection limits, often in the micrograms per kilogram (µg/kg) range, to assess the environmental fate and potential for bioaccumulation. nih.govresearchgate.net

Table 1: Advanced Analytical Methods for Linear Alkylbenzenesulfonates (LAS)

Analytical Technique Sample Matrix Extraction Method Detection Limit Reference
HPLC-FLD Carrots, Soil Soxtec Extraction 5 µg/kg nih.govresearchgate.net
LC-ESI-MSn Soil Methanol Extraction, SPE Not specified acs.org
HPLC-Fluorescence Marine Organisms Soxhlet, SPE 15 ng/g (wet mass) nih.gov

Sustainable Chemistry Approaches in Alkylbenzenesulfonate Research

The chemical industry is increasingly focused on green and sustainable manufacturing processes. For alkylbenzenesulfonates, a major frontier is the transition from petroleum-based feedstocks to renewable, bio-based alternatives. acs.org Research has demonstrated that using paraffins derived from sources like coconut or palm kernel oil to produce LAS can reduce greenhouse gas emissions by 45-50% compared to the traditional petrochemical route. mtu.edu This shift towards biorenewable resources is a key strategy for improving the environmental performance of these high-production-volume chemicals. acs.orgmtu.edu

Beyond feedstocks, green chemistry principles are being applied to the synthesis process itself. This includes the use of solid bed catalysts instead of hazardous hydrofluoric acid for the alkylation step. acs.org Researchers are also exploring novel bio-based surfactants, such as those derived from furoic acid, as potential high-performance, green replacements for traditional oil-derived surfactants. acs.org The development of efficient processes for producing these new compounds from platform chemicals derived from biomass is a crucial area of study. acs.orginnovationnewsnetwork.com Another approach involves using "green promoters" in the synthesis of LAS nanoparticles to improve yield and reduce the use of harsh chemicals. ijnc.ir

Table 2: Carbon Footprint Comparison for LAS Production

Feedstock Source Greenhouse Gas Emission Reduction (vs. Petroleum) Key Differentiator Reference
Coconut Oil Paraffins 45-50% End-of-life CO2 emissions during biodegradation mtu.edu

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules with tailored properties. encyclopedia.pubh5mag.com In the field of surfactants, AI algorithms can predict key performance indicators like the critical micelle concentration (CMC) and surface tension, guiding the design of new, more effective compounds before they are ever synthesized. encyclopedia.pubresearchgate.net This reduces the time and cost associated with traditional trial-and-error research and development. encyclopedia.pub

Table 3: Applications of AI/ML in Surfactant Research

AI/ML Application Objective Models/Techniques Used Reference
Property Prediction Forecast properties like CMC, cloud point, surface tension. Neural Networks, Graph Convolutional Neural Networks encyclopedia.pubresearchgate.netresearch.google
Optimized Synthesis Identify optimal reaction conditions and pathways. Machine Learning Algorithms encyclopedia.pub
Novel Molecule Design Generate new surfactant structures with desired attributes. Generative AI, Reinforcement Learning, Variational Autoencoders (VAE) h5mag.comosti.govewha.ac.kr

Exploration of New Applications in Emerging Technologies

While traditionally used in detergents, researchers are finding new roles for this compound and its salts in emerging technologies, particularly in materials science and nanotechnology. One notable application is in the production of two-dimensional nanosheets from layered double hydroxides (LDHs). Studies have shown that while some surfactants fail to exfoliate LDHs, the intercalation of sodium 4-octylbenzenesulfonate successfully separates the layers, creating ultrathin nanosheets. scispace.com These nanosheets have potential applications as catalysts, anion exchange materials, and functional fillers in advanced nanocomposites. scispace.com

In the field of conductive polymers, this compound has been used as a dopant and emulsifier in the synthesis of polyaniline (PANI). niscpr.res.in The resulting PANI-octylbenzenesulfonic acid complex combines the properties of solubility and electrical conductivity, which is a significant challenge in the field. niscpr.res.in This opens possibilities for its use in flexible electronics, sensors, and anti-corrosion coatings. Additionally, sodium 4-octylbenzenesulfonate has been used to create floating monolayers of silica (B1680970) particles, a technique valuable in the fabrication of ordered nanostructures and photonic materials. researchgate.net

Table 4: Emerging Technological Applications of this compound and its Salts

Technology Area Specific Application Role of 4-Octylbenzenesulfonate Outcome Reference
Nanomaterials Exfoliation of Layered Double Hydroxides (LDHs) Intercalating agent Creation of 2D nanosheets scispace.com
Conductive Polymers Synthesis of Polyaniline (PANI) complexes Dopant and surfactant Soluble and conductive polymer niscpr.res.in

Theoretical and Experimental Synergy for Deeper Mechanistic Understanding

The combination of computational modeling and experimental work provides a powerful approach to understanding the behavior of this compound at a molecular level. Molecular dynamics (MD) simulations have become an indispensable tool for studying the structural and dynamic properties of LAS surfactants at interfaces, such as the boundary between water and air. nih.gov These simulations can correlate microscopic details, like the orientation and mobility of individual molecules, with macroscopic properties like surface tension. nih.govresearchgate.net

For example, MD simulations have been used to systematically study how variations in the alkyl tail length and the position of the benzene (B151609) ring affect the behavior of LAS molecules. nih.gov These computational studies have found that surfactants with shorter tails (like this compound) tend to have higher solubility and mobility. nih.gov Other computational work has explored the adsorption characteristics of different LAS molecules on surfaces like anthracite, providing insights for applications such as dust suppression agents. mst.eduresearchgate.net By coupling these theoretical predictions with experimental data, researchers can develop a more complete and nuanced understanding of the mechanisms governing surfactant performance and environmental fate. nih.gov

Table 5: Synergy of Theoretical and Experimental Methods for LAS Research

Research Area Computational Method Experimental Correlation Key Insights Gained Reference
Interfacial Behavior Molecular Dynamics (MD) Surface Tension Measurements Relationship between molecular structure (tail length, branching) and surface properties. nih.govresearchgate.net
Environmental Fate Dynamic River Water Quality Model Measured River Contaminant Data Prediction of LAS concentration in water and sediment under dynamic conditions. nih.gov
Surface Adsorption Molecular Dynamics (MD) Wettability Tests Influence of chain length on adsorption strength on mineral surfaces. mst.eduresearchgate.net

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized when using 4-octylbenzenesulfonic acid as a catalyst in esterification reactions?

  • Methodological Answer: Key parameters include reactant molar ratios (e.g., 1:2 for acid:anhydride), catalyst loading (0.5–2.0 wt%), reaction temperature (85–100°C), and reaction time (30–60 min). Experimental optimization via factorial design or response surface methodology is recommended. For example, studies on structurally similar sulfonic acid catalysts show yields >95% under controlled anhydrous conditions and elevated temperatures .

Q. What characterization techniques are essential for analyzing the structural properties of this compound-based catalysts?

  • Methodological Answer: Use transmission electron microscopy (TEM) for morphology, Brunauer-Emmett-Teller (BET) analysis for surface area, X-ray diffraction (XRD) for crystallinity, and infrared spectroscopy (IR) to confirm sulfonic acid group (-SO3H) presence. Thermogravimetric analysis (TGA) assesses thermal stability, while elemental analysis quantifies sulfur content to estimate active site density .

Q. How does the hydrophobic octyl chain influence the catalytic activity of this compound in aqueous versus non-aqueous systems?

  • Methodological Answer: The octyl chain enhances compatibility with hydrophobic reactants (e.g., long-chain esters) in non-polar solvents, reducing water-induced deactivation. In aqueous systems, micelle formation may occur, altering proton accessibility. Comparative kinetic studies under varying solvent polarities can elucidate these effects .

Advanced Research Questions

Q. How do sulfonic acid group density and alkyl chain length correlate with proton conductivity in ionomer membranes containing this compound?

  • Methodological Answer: Proton conductivity depends on hydration number and sulfonic acid group distribution. Use small-angle X-ray scattering (SAXS) to map hydrophilic/hydrophobic domains and impedance spectroscopy to measure conductivity. Studies on perfluorinated sulfonic acid (PFSA) ionomers suggest that longer alkyl chains improve mechanical stability but may reduce proton mobility at low hydration .

Q. What computational models effectively simulate hydration-dependent behavior of this compound in polymer electrolytes?

  • Methodological Answer: Molecular dynamics (MD) simulations with coarse-grained models can predict water diffusion coefficients and phase-segregated morphology. Multiphysics models integrating Poisson-Nernst-Planck equations are useful for ion transport analysis. Validate models using in situ Raman or NMR spectroscopy to track water/proton dynamics .

Q. How can contradictory data on the degradation mechanisms of this compound derivatives be resolved?

  • Methodological Answer: Apply advanced analytical techniques like high-resolution mass spectrometry (HRMS) to identify degradation intermediates. Accelerated aging tests under controlled humidity/temperature cycles (e.g., -20°C to 95°C) combined with in situ FTIR can clarify oxidative vs. hydrolytic pathways. Cross-reference findings with PFSA membrane degradation studies .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer: Use OECD guidelines for ready biodegradability (Test 301) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to monitor environmental half-lives. Comparative studies with perfluorobutane sulfonic acid (PFBS) can inform persistence thresholds. Ecotoxicology assays on model organisms (e.g., Daphnia magna) evaluate bioaccumulation .

Data Analysis & Experimental Design

Q. How should researchers address variability in catalytic performance data for this compound across studies?

  • Methodological Answer: Standardize reaction protocols (e.g., solvent purity, drying methods) and report catalyst pretreatment steps (e.g., acid activation). Use statistical tools like ANOVA to distinguish systematic vs. random errors. Cross-validate results with control experiments using benchmark catalysts (e.g., p-toluenesulfonic acid) .

Q. What strategies mitigate interference from sulfonic acid leaching during long-term catalytic cycles?

  • Methodological Answer: Immobilize this compound on carbon or silica supports to reduce leaching. Monitor leached sulfur via inductively coupled plasma optical emission spectroscopy (ICP-OES). Post-reaction analysis of spent catalysts with X-ray photoelectron spectroscopy (XPS) confirms structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.